molecular formula C13H12N2O3 B1491812 6-(4-Ethylphenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid CAS No. 1498015-07-8

6-(4-Ethylphenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid

Cat. No. B1491812
CAS RN: 1498015-07-8
M. Wt: 244.25 g/mol
InChI Key: PPIKMMQYHLFZRS-UHFFFAOYSA-N
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Description

The compound “6-(4-Ethylphenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid” is a pyridazine derivative. Pyridazines are diazines (organic compounds with two nitrogen atoms in a six-membered aromatic ring) with the nitrogen atoms in the 1,2-positions . The presence of an ethylphenyl group and a carboxylic acid group could potentially influence the compound’s reactivity and properties.


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the pyridazine ring, possibly through a method like the Japp-Klingemann reaction . The ethylphenyl group could be introduced through a Friedel-Crafts alkylation, and the carboxylic acid group could be introduced through various methods, such as oxidation of a primary alcohol or alkyl group .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyridazine ring, which is a six-membered aromatic ring with two nitrogen atoms. The ethylphenyl group would be a substituent on this ring, and the carboxylic acid group would be attached to the 4-position of the pyridazine ring .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the pyridazine ring, the ethylphenyl group, and the carboxylic acid group. The pyridazine ring could undergo reactions typical of aromatic compounds, such as electrophilic aromatic substitution . The carboxylic acid group could participate in reactions such as esterification or amide formation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the carboxylic acid group could result in the compound being acidic. The compound’s solubility would be influenced by the presence of both polar (carboxylic acid) and nonpolar (ethylphenyl) groups .

Scientific Research Applications

Synthesis and Antimicrobial Activity : The compound 6-(4-Ethylphenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid has been involved in the synthesis of various heterocyclic compounds with noted biological activities. For instance, its derivatives have been synthesized and evaluated for their antimicrobial activity against different bacteria and fungi, showcasing its significance in developing potential antimicrobial agents (Sarvaiya, Gulati, & Patel, 2019).

Biological Activity and Chemical Transformations : Additionally, the compound has played a role in the synthesis of various bioactive molecules. For example, it has been used as a starting material in the synthesis of thio-substituted ethyl nicotinate derivatives and pyridothienopyrimidine derivatives, contributing to the field of medicinal chemistry and drug design (Gad-Elkareem, Abdel-fattah, & Elneairy, 2011).

Role in Heterocyclic Synthesis : Furthermore, the compound is utilized in the synthesis of a variety of heterocyclic compounds, serving as a versatile building block. For example, it has been involved in the synthesis of pyranopyrazoles, showcasing its utility in creating diverse molecular structures (Zolfigol et al., 2013).

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and handling procedures. Proper safety measures should be taken when handling this compound, including the use of personal protective equipment .

Future Directions

The future directions for research on this compound could include further studies on its synthesis, reactivity, and potential applications. For example, if the compound shows promising biological activity, it could be further developed as a drug .

properties

IUPAC Name

3-(4-ethylphenyl)-6-oxo-1H-pyridazine-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O3/c1-2-8-3-5-9(6-4-8)11-7-10(13(17)18)12(16)15-14-11/h3-7H,2H2,1H3,(H,15,16)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPIKMMQYHLFZRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=NNC(=O)C(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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